1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is a compound that features a 1H-imidazole moiety linked to a phenoxy group, which is further connected to a 1,2-propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- typically involves the reaction of 1H-imidazole derivatives with phenoxy compounds under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,2-propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
Aplicaciones Científicas De Investigación
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol,3-[4-(1h-imidazol-1-yl)phenoxy]-: Similar structure but with a different position of the nitrogen atom in the imidazole ring.
1,2-Propanediol,3-[4-(1h-benzimidazol-2-yl)phenoxy]-: Contains a benzimidazole ring instead of an imidazole ring.
1,2-Propanediol,3-[4-(1h-pyrazol-2-yl)phenoxy]-: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C12H14N2O3 |
---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-[4-(1H-imidazol-2-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-7-10(16)8-17-11-3-1-9(2-4-11)12-13-5-6-14-12/h1-6,10,15-16H,7-8H2,(H,13,14) |
Clave InChI |
QITBVXNICZOICT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CN2)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.